![molecular formula C22H18N2O4S B2939610 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 684232-27-7](/img/structure/B2939610.png)
4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H17NO4 . It is a derivative of coumarin, a class of benzopyrones that are found in nature and have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
The compound was synthesized through a series of reactions involving 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . The synthesized compounds were characterized by elemental analysis and spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of this compound was determined using various spectroscopic analyses and X-ray diffractometry . The benzene ring is oriented at an acute angle relative to the planar coumarin system . This conformation is stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .Chemical Reactions Analysis
The compound was synthesized through a series of reactions involving 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . The synthesized compounds were characterized by elemental analysis and spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.34 . Other physical and chemical properties like melting point, boiling point, density, etc., are not clearly mentioned in the available resources.Scientific Research Applications
Synthesis and Characterization
4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide and related compounds have been extensively studied for their synthesis and characterisation, demonstrating a wide range of biological activities. A notable study involves the synthesis and characterisation of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides as potential adenosine receptor ligands. These chromone–thiazole hybrids were designed with the anticipation of being potent and selective ligands for human adenosine receptors, highlighting their significance in therapeutic applications beyond simple chemical interest (Cagide, Borges, Gomes, & Low, 2015).
Antimicrobial and Antifungal Applications
Compounds derived from chromen-3-yl)thiazol-2-yl motifs have demonstrated significant antimicrobial and antifungal activities. One such study synthesised and characterised coumarin thiazole derivatives, including a 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one with notable anti-microbial activity. These derivatives exhibit a very good antimicrobial effect when incorporated into polyurethane varnishes, suggesting potential for antimicrobial coatings (El‐Wahab et al., 2014).
Ligand Design and Receptor Binding Studies
Chromone–thiazole hybrids are also highlighted for their potential in understanding ligand-receptor binding mechanisms. The detailed structural data acquired through NMR, MS spectroscopy, and X-ray crystallography provide invaluable insights into the molecular geometry and conformation of these hybrids. Such information is crucial for advancing our understanding of ligand-receptor interactions, which can facilitate the development of more effective therapeutic agents (Cagide et al., 2015).
Future Directions
properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-13(2)27-16-9-7-14(8-10-16)20(25)24-22-23-18(12-29-22)17-11-15-5-3-4-6-19(15)28-21(17)26/h3-13H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNYKENMVVLERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.